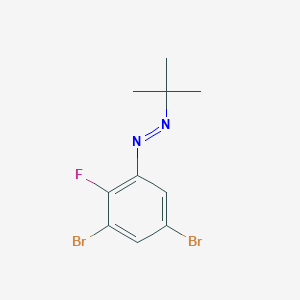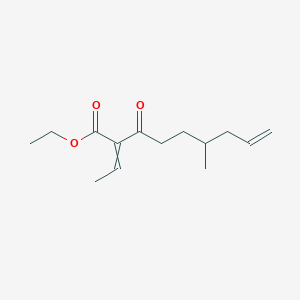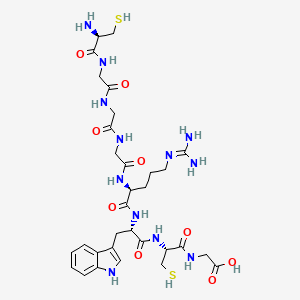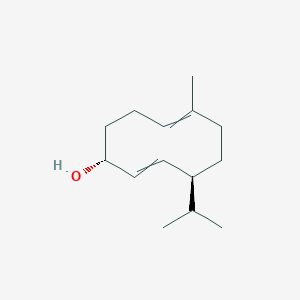
Acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds containing a tricyclic structure with nitrogen at the central ring. This particular compound is characterized by the presence of a bromine atom at the 9th position, a 3,5-dimethylphenyl group at the 3rd position, and an oxide group at the 10th position. These modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide typically involves multi-step organic reactions. One common synthetic route includes the bromination of acridine followed by the introduction of the 3,5-dimethylphenyl group through a Friedel-Crafts alkylation reaction. The final step involves the oxidation of the acridine derivative to introduce the oxide group at the 10th position. The reaction conditions often require the use of strong acids, bases, and oxidizing agents, along with controlled temperatures and reaction times to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the oxide group or other parts of the molecule.
Reduction: Reduction reactions can remove the oxide group or reduce other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or Grignard reagents (RMgX) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized acridine derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
Acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The specific pathways involved depend on the biological context and the presence of other interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
9-Aminoacridine: Another acridine derivative with applications in microbiology and biochemistry.
Acriflavine: An acridine compound used as an antiseptic and in biological staining.
Uniqueness
Acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide is unique due to its specific substitutions, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
832729-27-8 |
|---|---|
Formule moléculaire |
C21H16BrNO |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
9-bromo-3-(3,5-dimethylphenyl)-10-oxidoacridin-10-ium |
InChI |
InChI=1S/C21H16BrNO/c1-13-9-14(2)11-16(10-13)15-7-8-18-20(12-15)23(24)19-6-4-3-5-17(19)21(18)22/h3-12H,1-2H3 |
Clé InChI |
KPJPPZJOMVYSQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=CC3=[N+](C4=CC=CC=C4C(=C3C=C2)Br)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)



![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)



![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)

![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)

